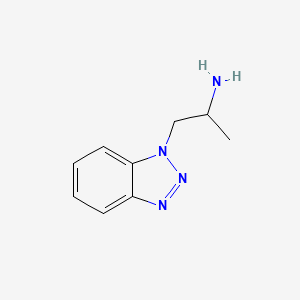![molecular formula C26H21N5O3S B12128782 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12128782.png)
2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(furan-2-ylmethyl)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanyl}-N-(4-fenoxifenil)acetamida es un complejo compuesto orgánico que presenta una combinación única de grupos funcionales, incluyendo un anillo de furano, un anillo de piridina, un anillo de triazol y un grupo fenoxifenil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-(furan-2-ylmethyl)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanyl}-N-(4-fenoxifenil)acetamida típicamente implica múltiples pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclación que involucra derivados de hidracina y nitrilos apropiados en condiciones ácidas o básicas.
Unión de los anillos de furano y piridina: Los grupos furan-2-ylmethyl y piridin-3-il se introducen mediante reacciones de sustitución nucleófila, a menudo usando precursores halogenados.
Formación del enlace sulfanyl: El grupo sulfanyl se introduce haciendo reaccionar el intermedio de triazol con compuestos que contienen tiol.
Formación de acetamida: El paso final implica la acilación del intermedio con ácido 4-fenoxifenilacético o sus derivados en condiciones como el uso de agentes de acoplamiento como EDCI o DCC en presencia de una base como la trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimiza el costo y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y principios de química verde para reducir los residuos y el consumo de energía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro (si están presentes) u otras funcionalidades reducibles dentro de la molécula.
Sustitución: Los anillos aromáticos (furano, piridina, fenoxifenil) pueden sufrir reacciones de sustitución electrófila o nucleófila, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se utilizan típicamente agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean reactivos como halógenos (Cl2, Br2), agentes nitrantes (HNO3) y agentes sulfonantes (SO3) en condiciones controladas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo sulfanyl produciría sulfoxidos o sulfonas, mientras que las reacciones de sustitución en los anillos aromáticos podrían introducir varios grupos funcionales como haluros, grupos nitro o ácidos sulfónicos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede servir como bloque de construcción para la síntesis de moléculas más complejas. Sus diversos grupos funcionales lo convierten en un intermedio versátil en la síntesis orgánica.
Biología y medicina
En química medicinal, este compuesto puede exhibir actividad biológica debido a sus características estructurales. Podría actuar potencialmente como un inhibidor o modulador de enzimas o receptores específicos, convirtiéndolo en un candidato para el desarrollo de fármacos.
Industria
En aplicaciones industriales, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos. Su estructura única podría impartir características deseables como estabilidad térmica o resistencia química.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(furan-2-ylmethyl)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanyl}-N-(4-fenoxifenil)acetamida dependería de su aplicación específica. En un contexto biológico, podría interactuar con objetivos moleculares como enzimas, receptores o ácidos nucleicos. El anillo de triazol, por ejemplo, es conocido por unirse a iones metálicos, lo que podría ser relevante en la inhibición enzimática. El grupo fenoxifenil podría interactuar con bolsillos hidrofóbicos en las proteínas, lo que influye en la afinidad de unión y especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[4-(furan-2-ylmethyl)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanyl}ácido acético
- 4-(4-etil-5-((2-fluorobencil)tio)-4H-1,2,4-triazol-3-il)piridina
- 3-(5-((4-fluorobencil)tio)-4-metil-4H-1,2,4-triazol-3-il)piridina
Singularidad
Lo que diferencia a 2-{[4-(furan-2-ylmethyl)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il]sulfanyl}-N-(4-fenoxifenil)acetamida es su combinación de múltiples anillos aromáticos y un núcleo de triazol, lo que proporciona un andamiaje único para la interacción con varios objetivos biológicos
Propiedades
Fórmula molecular |
C26H21N5O3S |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C26H21N5O3S/c32-24(28-20-10-12-22(13-11-20)34-21-7-2-1-3-8-21)18-35-26-30-29-25(19-6-4-14-27-16-19)31(26)17-23-9-5-15-33-23/h1-16H,17-18H2,(H,28,32) |
Clave InChI |
ACPSNTJGBOBJFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B12128710.png)
![Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]-](/img/structure/B12128714.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12128719.png)
![4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B12128729.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B12128745.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12128753.png)

![1-[bis(2-hydroxyethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B12128761.png)
![2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B12128764.png)
![3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12128768.png)

![(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128777.png)


